3-methyl-5-{5-[(1E)-2-phenylethenyl]-[3,3'-bipyridin]-6-yl}-2,3'-bipyridine
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Overview
Description
6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in coordination chemistry, catalysis, and material science. This particular compound features a unique structure with multiple pyridine rings and a phenylethenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated bipyridines.
Scientific Research Applications
6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various catalytic and electronic processes. The phenylethenyl group may also contribute to the compound’s electronic properties, enhancing its functionality in applications like OLEDs .
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A simpler bipyridine compound with two pyridine rings.
4,4’-bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with three fused aromatic rings.
Uniqueness
6-{3-methyl-[2,3’-bipyridin]-5-yl}-5-[(1E)-2-phenylethenyl]-3,3’-bipyridine stands out due to its complex structure, which combines multiple pyridine rings and a phenylethenyl group. This unique arrangement allows for diverse coordination chemistry and electronic applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C29H22N4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-(2-phenylethenyl)-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3 |
InChI Key |
WGGSYXQFYRWBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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